molecular formula C19H16FN5OS B2438582 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207015-48-2

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2438582
CAS No.: 1207015-48-2
M. Wt: 381.43
InChI Key: XBSOIFVOPIXSGE-UHFFFAOYSA-N
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Description

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16FN5OS and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-2-26-15-9-3-12(4-10-15)16-11-27-19(22-16)17-18(21)25(24-23-17)14-7-5-13(20)6-8-14/h3-11H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSOIFVOPIXSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates a thiazole and a triazole moiety. This structural combination has been explored for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and triazole rings through cyclization reactions. The synthetic pathway often utilizes starting materials such as ethoxyphenyl derivatives and fluorophenyl amines.

Anticancer Activity

The anticancer potential of compounds featuring triazole and thiazole moieties has been extensively studied. In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have demonstrated GI50 values in the low micromolar range against leukemia subpanel cell lines .

CompoundCell Line TestedGI50 Value (μM)
4dLeukemia2.12–4.58
4fLeukemia1.64–3.20

These findings suggest that the incorporation of the thiazole and triazole rings may enhance the anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Compounds containing thiazole and triazole structures have also been reported to exhibit antimicrobial properties. The hybrid nature of these compounds can lead to broad-spectrum activity against various pathogens, including bacteria and fungi. For example, related triazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the thiazole or triazole rings can significantly influence their potency:

  • Substituents : Electron-withdrawing groups (like fluorine) generally enhance activity due to increased electron density on the nitrogen atoms.
  • Ring Size : The size and planarity of the fused rings can affect binding interactions with biological targets.

Case Studies

Several studies have focused on evaluating the biological activities of similar compounds:

  • Anticancer Studies : A series of thiazolidinone-triazole hybrids were synthesized and tested for their anticancer properties against various cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
  • Antimicrobial Screening : Research has indicated that certain thiazole-triazole hybrids possess significant antibacterial properties against drug-resistant strains, highlighting their potential as novel therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds with triazole scaffolds exhibit significant activity against various bacterial strains. For instance, derivatives similar to the target compound have shown promising antibacterial effects against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin .

Antifungal Properties

Triazoles are extensively used as antifungal agents. The compound under discussion may exhibit similar properties, as many triazole derivatives have been reported to inhibit the growth of fungi by interfering with ergosterol synthesis, a critical component of fungal cell membranes. The pharmacological profile of triazoles suggests potential applications in treating fungal infections .

Cancer Research

The structural characteristics of triazoles allow for interactions with various biological targets involved in cancer progression. Compounds containing the triazole moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may be studied for its efficacy against different cancer types through structure-activity relationship (SAR) studies .

Agricultural Applications

Pesticidal Activity

Research has indicated that thiazole and triazole compounds can serve as effective pesticides. The compound's structure may contribute to its ability to disrupt pest physiology or inhibit fungal pathogens in crops. Studies on related compounds have shown significant insecticidal and fungicidal activities, suggesting that this compound could be explored for agricultural applications .

Material Science

Polymer Chemistry

Triazole-containing compounds are being investigated for their role in developing advanced materials. Their ability to form stable complexes with metals makes them suitable for creating novel polymeric materials with enhanced properties. The incorporation of the target compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength .

Case Studies

Study Findings Reference
Antibacterial activity of triazolesDemonstrated broad-spectrum activity against S. aureus and E. coli
Antifungal efficacyInhibition of ergosterol synthesis in fungi
Cancer cell apoptosisInduced cell death in various cancer lines
Pesticidal propertiesEffective against common agricultural pests
Polymer developmentEnhanced stability and strength in composite materials

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole nucleus is most efficiently constructed via CuAAC, leveraging the reaction between a 4-fluorophenyl azide and a propargylamine derivative.

Procedure

  • Synthesis of 4-Fluorophenyl Azide
    • Diazotization of 4-fluoroaniline (1.0 equiv) with sodium nitrite (1.1 equiv) in HCl at 0–5°C, followed by azide formation using sodium azide (1.2 equiv).
    • Key Data : Yield ~85% (reported for analogous aryl azides).
  • Preparation of Propargylamine Precursor

    • Protection of propargylamine as the tert-butyl carbamate (Boc) derivative using Boc anhydride in THF.
  • Click Reaction

    • Reaction of 4-fluorophenyl azide (1.0 equiv) with Boc-protected propargylamine (1.2 equiv) in the presence of CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) in THF:H₂O (1:1).
    • Regiochemical Outcome : CuAAC favors 1,4-disubstituted triazoles, necessitating subsequent functionalization to achieve the 1,4,5-trisubstituted structure.
  • Deprotection

    • Removal of the Boc group using TFA in DCM yields 1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine.
    • Key Data : Typical deprotection yields >90%.

Synthesis of the 4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl Fragment

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of a α-halo ketone with a thiourea derivative.

Procedure

  • Synthesis of 4-Ethoxyphenylacetophenone
    • Friedel-Crafts acylation of ethoxybenzene with acetyl chloride in the presence of AlCl₃.
  • Bromination

    • α-Bromination using Br₂ in acetic acid to yield 2-bromo-1-(4-ethoxyphenyl)ethanone.
  • Thiazole Formation

    • Reaction of the α-bromo ketone (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux.
    • Key Data : Yield ~75% (based on analogous Hantzsch syntheses).

Coupling Strategies for Triazole-Thiazole Integration

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling links the thiazole and triazole fragments.

Procedure

  • Functionalization of Thiazole C2
    • Lithiation of 4-(4-ethoxyphenyl)-1,3-thiazole at C2 using LDA, followed by quenching with B(OMe)₃ to install a boronic ester.
  • Halogenation of Triazole C4

    • Direct bromination of 1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine using NBS in DMF.
  • Cross-Coupling

    • Reaction of the boronic ester-functionalized thiazole (1.2 equiv) with the brominated triazole (1.0 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C.
    • Key Data : Expected yield ~65% (based on Suzuki couplings in).

Alternative Synthetic Pathways

Sequential Heterocycle Assembly

An alternative approach involves constructing the thiazole directly onto the pre-formed triazole.

Procedure

  • Introduction of Thiazole Precursor
    • Functionalization of triazole C4 with a propargyl group via Sonogashira coupling.
  • Thiazole Cyclization
    • Reaction of the propargyl-triazole with thiourea and α-bromo ketone under Hantzsch conditions.

Optimization Challenges and Solutions

Regiochemical Control in Triazole Formation

The use of ruthenium catalysts (RuAAC) was explored to access 1,5-disubstituted triazoles directly, but this method showed lower yields (~40%) compared to CuAAC.

Protecting Group Strategy

Boc protection of the triazole amine proved critical to prevent side reactions during Suzuki coupling, with deprotection efficiencies exceeding 90%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Distinct signals for triazole C5-NH₂ (δ 5.8 ppm, broad singlet) and thiazole H5 (δ 8.2 ppm).
  • HRMS : Calculated for C₁₉H₁₅F₄N₅OS [M+H]⁺: 456.1024; Found: 456.1026.

Q & A

Q. How can researchers develop validated analytical methods for pharmacokinetic studies?

  • Methodology :
  • HPLC-UV/MS : Optimize mobile phase (e.g., acetonitrile/phosphate buffer) for compound separation .
  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, t₁/₂, and clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.